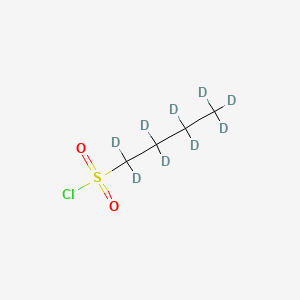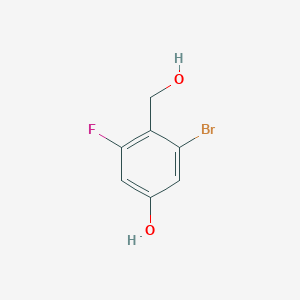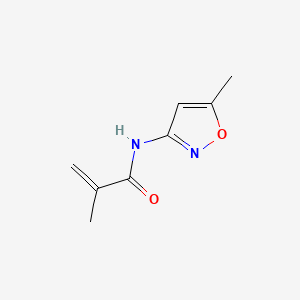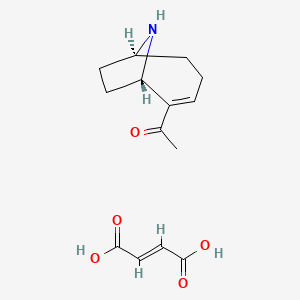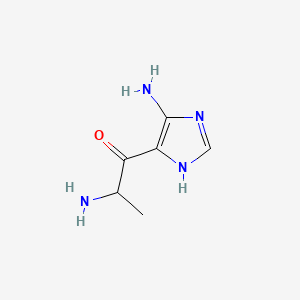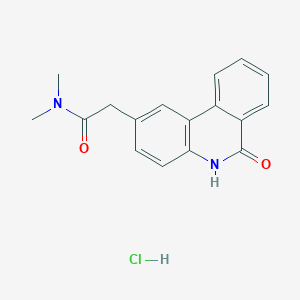
PJ-34 hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PJ-34 hydrochloride hydrate involves the reaction of N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide with hydrochloric acid in the presence of water to form the hydrate . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: PJ-34 hydrochloride hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, water, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, in the presence of hydrochloric acid and water, the hydrate form of PJ-34 is produced .
Wissenschaftliche Forschungsanwendungen
PJ-34 hydrochloride hydrate has a wide range of applications in scientific research . It is used as a PARP inhibitor in studies related to DNA repair and apoptosis . In biology, it is used to study the effects of PARP inhibition on various cellular processes . In medicine, this compound is used in preclinical studies to investigate its potential therapeutic effects in conditions such as cancer and neurodegenerative diseases . Additionally, it is used in the industry for the development of new drugs and therapeutic agents .
Wirkmechanismus
PJ-34 hydrochloride hydrate exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP) . PARP is an enzyme involved in the repair of DNA damage and the regulation of apoptosis . By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death in cancer cells . This mechanism makes it a potential therapeutic agent for the treatment of cancer and other diseases involving DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to PJ-34 hydrochloride hydrate include other PARP inhibitors such as 3-Aminobenzamide, Olaparib, and Rucaparib .
Uniqueness: This compound is unique due to its high potency and specificity as a PARP inhibitor . It is approximately 1000-fold more potent than 3-Aminobenzamide, making it a valuable tool in scientific research . Additionally, its ability to inhibit PARP at low concentrations makes it an attractive candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
1233521-13-5 |
|---|---|
Molekularformel |
C17H17ClN2O2 |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H16N2O2.ClH/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15;/h3-9H,10H2,1-2H3,(H,18,21);1H |
InChI-Schlüssel |
FVVBAXYSDMEUMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


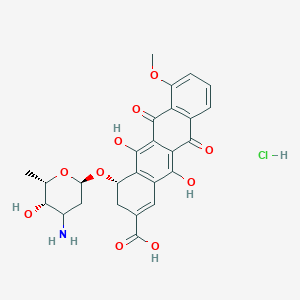
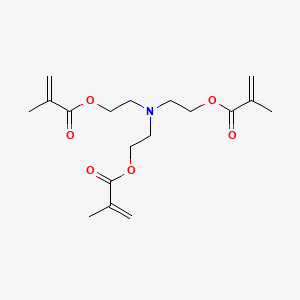
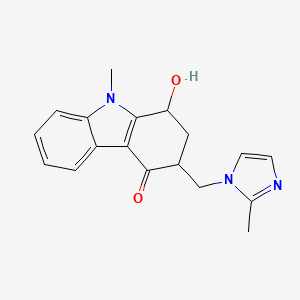

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
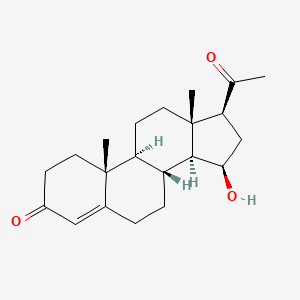

![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
